molecular formula C21H19N3O5S B10869356 N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide

N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide

Cat. No.: B10869356
M. Wt: 425.5 g/mol
InChI Key: YOKWGROFMSLUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide features a dihydropyrimidin-4-one core substituted with:

  • A phenyl group at position 1.
  • A hydroxy group at position 4.
  • An acetamide moiety at position 3.
  • A sulfanyl-linked 2-(4-methoxyphenyl)-2-oxoethyl chain at position 2.

Its molecular formula is C₂₁H₁₉N₃O₅S (molar mass: 425.46 g/mol).

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-hydroxy-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-oxo-1-phenylpyrimidin-5-yl]acetamide

InChI

InChI=1S/C21H19N3O5S/c1-13(25)22-18-19(27)23-21(24(20(18)28)15-6-4-3-5-7-15)30-12-17(26)14-8-10-16(29-2)11-9-14/h3-11,27H,12H2,1-2H3,(H,22,25)

InChI Key

YOKWGROFMSLUNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of N1-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the phenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts such as palladium or copper to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process.

Chemical Reactions Analysis

N~1~-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyrimidines and phenyl derivatives.

Scientific Research Applications

N~1~-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential side effects.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The specific pathways involved depend on the biological context and the particular targets of interest.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogs from the literature:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) pKa (Predicted)
Target Compound Dihydropyrimidin-4-one 1-phenyl, 2-(methoxyphenyl-oxoethyl-sulfanyl), 5-acetamide, 6-hydroxy C₂₁H₁₉N₃O₅S 425.46 7.83 ± 0.50
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Dihydropyrimidin-4-one 4-methyl, 5-allyl, 2-sulfanyl-acetamide, 4-methylphenyl C₁₇H₁₉N₃O₂S 329.42 7.83 ± 0.50
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenoxy-phenyl)acetamide Dihydropyrimidin-4-one 4-methyl, 2-sulfanyl-acetamide, 4-phenoxyphenyl C₁₉H₁₇N₃O₃S 375.42 Not reported
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 5-(5-methylfuran-2-yl), 3-allyl, 2-sulfanyl-acetamide, 2-methylphenyl C₂₁H₁₉N₃O₃S₂ 449.52 Not reported
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide Tetrahydropyrimidin-4,6-dione 4-sulfamoylphenyl, 4-hydroxyphenyl-ethyl-thio, tetrahydropyrimidine-dione C₂₀H₂₁N₅O₅S₂ 475.54 Not reported
Key Observations:
  • Lipophilicity: The target compound’s methoxyphenyl group increases hydrophobicity compared to the allyl () or phenoxy () substituents.
  • Bioactivity Potential: Sulfanyl-acetamide derivatives (e.g., ) are associated with antimicrobial and anticancer activities. The thienopyrimidinone core in may enhance π-π stacking in target binding .
  • Synthetic Complexity : The target compound’s methoxyphenyl-oxoethyl-sulfanyl chain likely requires multi-step synthesis, contrasting with simpler alkyl/aryl substitutions in analogs .

Biological Activity

N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidines, which are known for various biological activities. Its structure includes a hydroxyl group, a methoxyphenyl moiety, and a sulfanyl group, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Research indicates that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibition of MPO has been linked to therapeutic effects in autoimmune diseases and cardiovascular disorders .

Biological Activity Overview

Biological Activity Description
Enzyme Inhibition Acts as a selective inhibitor of MPO, potentially reducing oxidative stress in inflammatory conditions.
Antioxidant Properties Exhibits antioxidant activity, protecting cells from oxidative damage.
Anticonvulsant Effects Demonstrated anticonvulsant properties in preclinical models, suggesting potential for treating seizure disorders .
Antidiabetic Activity Shows promise in inhibiting alpha-amylase, indicating potential use in managing diabetes .

Case Studies and Research Findings

  • Inhibition of Myeloperoxidase
    • A study highlighted the compound's ability to inhibit MPO activity in lipopolysaccharide-stimulated human whole blood. This inhibition was time-dependent and irreversible, suggesting a mechanism-based inactivation .
  • Anticonvulsant Evaluation
    • In preclinical trials, the compound was evaluated for anticonvulsant activity using the maximal electroshock method. Results indicated significant protection against induced convulsions at specific time intervals post-administration .
  • Antidiabetic Properties
    • The compound demonstrated notable inhibition of alpha-amylase with an IC50 value comparable to standard antidiabetic drugs. This suggests its potential role in managing postprandial hyperglycemia .

Pharmacological Profiles

The pharmacological profile of this compound indicates a multifaceted approach to treatment across various disease states:

Parameter Value/Description
IC50 for MPO Inhibition Low values indicating high potency against MPO .
Selectivity High selectivity for MPO over other peroxidases like thyroid peroxidase .
Safety Profile Advanced to first-in-human studies based on favorable preclinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.